molecular formula C5H7N3O2S B13963396 N-methylpyrimidine-2-sulfonamide

N-methylpyrimidine-2-sulfonamide

Cat. No.: B13963396
M. Wt: 173.20 g/mol
InChI Key: GXVLSPWCEKDHLG-UHFFFAOYSA-N
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Description

N-methylpyrimidine-2-sulfonamide is an organosulfur compound with the molecular formula C5H7N3O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The sulfonamide group attached to the pyrimidine ring makes it a valuable compound in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methylpyrimidine-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidative coupling reactions. The process is optimized for high yield and purity, employing continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-methylpyrimidine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methylpyrimidine-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-methylpyridine-2-sulfonamide
  • Pyridine-2-sulfonic acid methylamide
  • Sulfonimidates

Uniqueness

N-methylpyrimidine-2-sulfonamide is unique due to its specific structural features, such as the presence of both a pyrimidine ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various applications .

Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

N-methylpyrimidine-2-sulfonamide

InChI

InChI=1S/C5H7N3O2S/c1-6-11(9,10)5-7-3-2-4-8-5/h2-4,6H,1H3

InChI Key

GXVLSPWCEKDHLG-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=NC=CC=N1

Origin of Product

United States

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